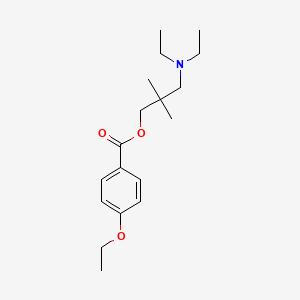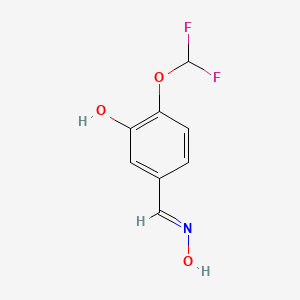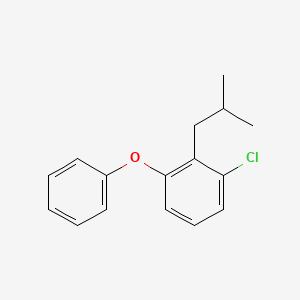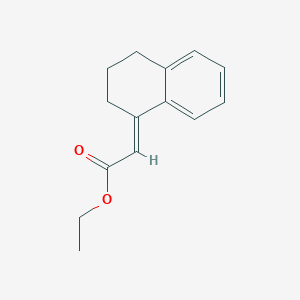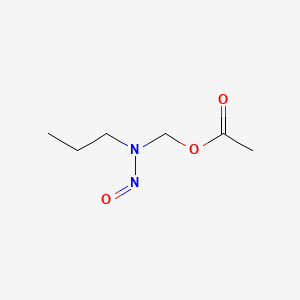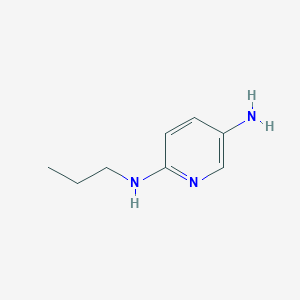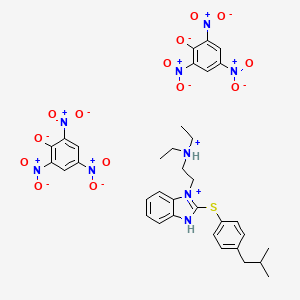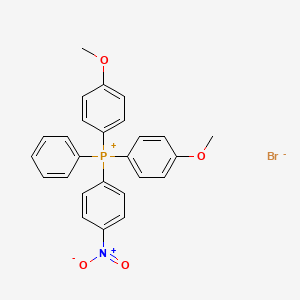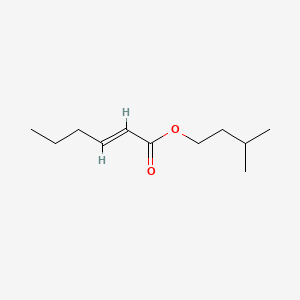
Diethylene glycol dicarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethylene glycol dicarbamate is an organic compound with the molecular formula C6H12N2O5 It is a derivative of diethylene glycol and carbamic acid, characterized by the presence of two carbamate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethylene glycol dicarbamate can be synthesized through the reaction of diethylene glycol with urea in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 80°C to 120°C. The process involves the formation of an intermediate, which subsequently reacts with urea to form the final product.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as zinc acetate or magnesium oxide can enhance the reaction rate and efficiency. The reaction mixture is usually subjected to purification steps, including distillation and crystallization, to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: Diethylene glycol dicarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and acidic or basic conditions, it can hydrolyze to form diethylene glycol and carbamic acid.
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides and carbon dioxide.
Substitution: The carbamate groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic catalysts, water, temperatures around 50°C to 100°C.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols, mild temperatures, and solvents like ethanol or methanol.
Major Products Formed:
Hydrolysis: Diethylene glycol and carbamic acid.
Oxidation: Oxides of nitrogen and carbon dioxide.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethylene glycol dicarbamate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyurethanes and other polymers, providing flexibility and durability to the materials.
Biology: It serves as a cross-linking agent in the preparation of hydrogels and other biomaterials.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: It is employed in the production of coatings, adhesives, and sealants, offering improved mechanical properties and resistance to environmental factors.
Wirkmechanismus
The mechanism of action of diethylene glycol dicarbamate involves its ability to form stable complexes with various molecules through hydrogen bonding and van der Waals interactions. In biological systems, it can interact with proteins and enzymes, potentially altering their activity and stability. The compound’s ability to cross-link polymers is attributed to the reactivity of its carbamate groups, which can form covalent bonds with other functional groups.
Vergleich Mit ähnlichen Verbindungen
- Ethylene glycol dicarbamate
- Triethylene glycol dicarbamate
- Propylene glycol dicarbamate
Comparison: Diethylene glycol dicarbamate is unique due to its specific molecular structure, which provides a balance between flexibility and reactivity. Compared to ethylene glycol dicarbamate, it offers better solubility and lower toxicity. Triethylene glycol dicarbamate, on the other hand, has higher molecular weight and viscosity, making it suitable for different applications. Propylene glycol dicarbamate has similar properties but differs in its reactivity and compatibility with various substrates.
Eigenschaften
CAS-Nummer |
5952-26-1 |
|---|---|
Molekularformel |
C6H12N2O5 |
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
2-(2-carbamoyloxyethoxy)ethyl carbamate |
InChI |
InChI=1S/C6H12N2O5/c7-5(9)12-3-1-11-2-4-13-6(8)10/h1-4H2,(H2,7,9)(H2,8,10) |
InChI-Schlüssel |
CADMHCMDZLBQLA-UHFFFAOYSA-N |
Kanonische SMILES |
C(COC(=O)N)OCCOC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![dipotassium;benzo[a]pyrene-7,8-dicarboxylate](/img/structure/B13765545.png)
